N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide
Description
N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide: is a complex organic compound that features a combination of pyridine, pyrazole, and sulfonamide functional groups
Properties
IUPAC Name |
N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O2S/c1-7-9(12)4-5-13-11(7)15-19(17,18)10-6-14-16(3)8(10)2/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMXEJWAGYQTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1NS(=O)(=O)C2=C(N(N=C2)C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyridine derivative followed by the formation of the pyrazole ring and subsequent sulfonamide formation. The reaction conditions often involve the use of reagents such as n-butyllithium, diisopropylamine, and iodine in solvents like tetrahydrofuran (THF) under inert atmospheres .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The process would also involve rigorous purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a nucleophilic substitution reaction might yield a derivative with a different substituent in place of the iodine atom, while a coupling reaction could result in a more complex biaryl compound.
Scientific Research Applications
N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrazole derivatives, such as:
- N-(4-chloro-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide
- N-(4-bromo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide
Uniqueness
The uniqueness of N-(4-iodo-3-methylpyridin-2-yl)-1,5-dimethylpyrazole-4-sulfonamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the iodine atom, for example, can facilitate specific types of chemical reactions that might not be possible with other halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
